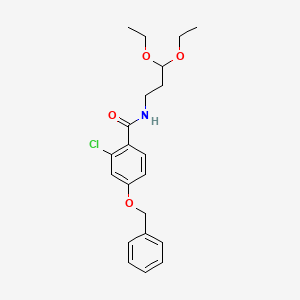![molecular formula C18H17N5S2 B3037486 5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole CAS No. 478067-16-2](/img/structure/B3037486.png)
5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole
Descripción general
Descripción
The compound "5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole" is a heterocyclic compound that exhibits a blend of triazole, thieno[2,3-c]pyrazole, and allylsulfanyl functional groups. Such compounds often attract scientific interest due to their potential biological and medicinal properties, offering rich prospects for research in areas such as antimicrobial, antifungal, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize "5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole", one could follow these potential routes:
Formation of the Thieno[2,3-c]pyrazole Core: This may involve cyclization of precursors under reflux conditions with solvents like ethanol or methanol, using catalysts such as sulfuric acid.
Introduction of Allylsulfanyl Group: The allyl group can be introduced via allylation using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Triazole Ring: This might involve a 1,3-dipolar cycloaddition reaction, commonly using azides and alkynes under thermal or copper-catalyzed conditions.
Industrial Production Methods
Scaling up for industrial production would likely involve optimizations for yield, purity, and cost-effectiveness. This may include using continuous flow reactors for better control over reaction parameters and employing safer, greener solvents to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions such as:
Oxidation: Employing oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogen sources like bromine or chlorine, nitration using nitric acid.
Major Products Formed
Oxidation might yield corresponding sulfoxides or sulfones.
Reduction could convert double bonds or nitro groups to amines.
Substitution reactions might result in halogenated or nitro-derivative products.
Aplicaciones Científicas De Investigación
Chemistry
This compound's varied functional groups provide a rich landscape for exploring new reactions and developing novel materials.
Biology
Research may focus on its potential as an antimicrobial agent due to its heterocyclic nature.
Medicine
Its structural analogs have shown promise in anticancer and antifungal treatments, making it a candidate for drug development.
Industry
Mecanismo De Acción
Mechanism
The compound's mechanism of action may involve:
Interaction with cellular enzymes, possibly through the triazole ring.
Inhibition of fungal or bacterial growth by interfering with cell wall synthesis.
Molecular Targets and Pathways
Enzyme binding sites, disrupting normal biological processes.
Cellular pathways involved in growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
4-phenyl-3-(4-methylthio-3-yl)-1,2,4-triazole
5-(4-allylsulfanylphenyl)-4H-1,2,4-triazole
1-methyl-3-phenylthieno[2,3-c]pyrazole
Uniqueness
This compound's unique combination of functional groups makes it particularly versatile for various research and industrial applications. The presence of the allylsulfanyl group adds to its potential reactivity and specificity.
In essence, "5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole" serves as a versatile compound with promising applications across multiple fields, from chemistry to medicine. Its rich chemical framework provides ample opportunities for exploration and innovation.
Propiedades
IUPAC Name |
1-methyl-5-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-3-phenylthieno[2,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S2/c1-4-10-24-18-20-19-16(22(18)2)14-11-13-15(12-8-6-5-7-9-12)21-23(3)17(13)25-14/h4-9,11H,1,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYKGIQCQLTSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(N3C)SCC=C)C(=N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3037405.png)
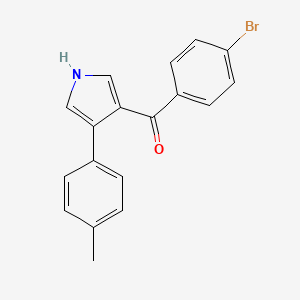
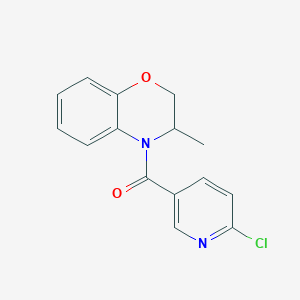
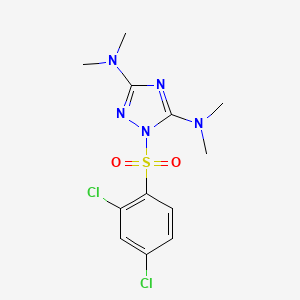
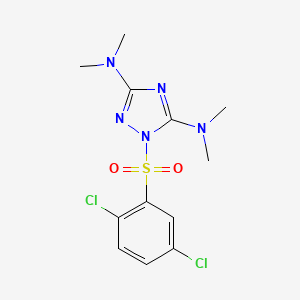
![(E)-N-[(4-methylphenyl)methyl]-2-pyridin-4-ylethenesulfonamide](/img/structure/B3037413.png)
![1-[1-(2,5-Dimethoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B3037414.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime](/img/structure/B3037416.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime](/img/structure/B3037417.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B3037418.png)
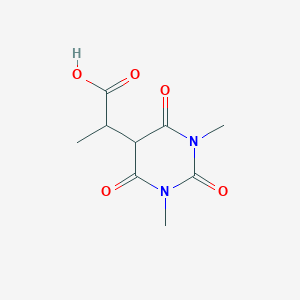
![5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3037422.png)
![1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene](/img/structure/B3037424.png)
